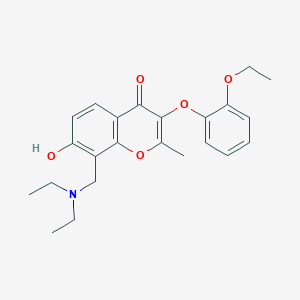

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as H 89, is a selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in many cellular processes, including metabolism, gene expression, and cell signaling. H 89 has been widely used in scientific research to study the role of PKA in various biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one and related compounds have been synthesized for their potential biological activities. Studies reveal the synthesis of similar compounds to improve biological activity by modifying the chromone structure, leading to the evaluation of their antiplatelet activities. Compounds synthesized from diethyl amino-chromone showed significant inhibitory activities against human platelet aggregation induced by various agonists, highlighting their potential therapeutic applications in conditions where platelet aggregation is a concern (Mazzei et al., 1990).

Fluorescent Probes for Biological Detection

A novel application in the development of ratiometric fluorescent probes for selective detection of biological analytes has been reported. Specifically, a related compound has been used to successfully detect bisulfite anions in living cells. This probe exhibits a significant blue shift in fluorescence upon interaction with bisulfite, demonstrating its utility for biological imaging and analytical applications in a cellular context (Chen et al., 2017).

Antimicrobial and Cytotoxic Activities

Research into chromene derivatives has also explored their potential antimicrobial and cytotoxic activities. Synthesis of 4H-chromene and coumarin derivatives, including structural analogs of this compound, has been conducted to assess their effectiveness against various microbial strains and cytotoxicity towards cancer cell lines. These studies have provided valuable insights into the structural requirements for antimicrobial and antitumor activities, suggesting the therapeutic potential of these compounds (Sabry et al., 2011).

Eigenschaften

IUPAC Name |

8-(diethylaminomethyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-5-24(6-2)14-17-18(25)13-12-16-21(26)22(15(4)28-23(16)17)29-20-11-9-8-10-19(20)27-7-3/h8-13,25H,5-7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSWXFPPGLCRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3OCC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732558.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)

![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2732565.png)

![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)

![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2732568.png)

![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)

![4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732573.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2732574.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)

![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)